molecular formula C8H11NO2 B2726465 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile CAS No. 2229189-65-3

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2726465
CAS No.: 2229189-65-3
M. Wt: 153.181
InChI Key: NAXCDDCJWXIOLF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile ( 2229189-65-3) is a cyclobutane derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by a cyclobutane ring functionalized with both a nitrile group (C#N) and a ketone (3-oxo) at the 1 and 3 positions, respectively, and a 2-methoxyethyl chain attached to the same carbon as the nitrile group . Its structure, defined by the SMILES notation "COCCC1(CC(=O)C1)C#N", makes it a valuable building block in organic synthesis . As a high-value chemical intermediate, it is useful for exploring novel synthetic pathways, particularly in the development of pharmaceutical candidates and other complex organic molecules. This product is intended for use in research and development laboratories. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for specific lot information regarding purity and quality.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-3-2-8(6-9)4-7(10)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXCDDCJWXIOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC(=O)C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile , a specialized bifunctional scaffold used in advanced medicinal chemistry, particularly for the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics.

A Versatile Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile (C₈H₁₁NO₂) is a high-value, desymmetrized cyclobutane intermediate. It is primarily utilized in drug discovery to introduce a rigid, sp³-rich spacer that orients pharmacophores with precise vector alignment while improving physicochemical properties such as metabolic stability and aqueous solubility.

Its structural uniqueness lies in the gem-disubstitution at the C1 position (combining a nitrile and a methoxyethyl group) and a reactive ketone at the C3 position . This dual functionality makes it a "linchpin" intermediate: the ketone serves as a handle for reductive amination (linking to heteroaryl cores), while the nitrile provides a precursor for primary amines, amides, or heterocycles.

Primary Applications:

  • JAK Inhibitor Synthesis: Structural analog to intermediates used in Abrocitinib and Oclacitinib pipelines.

  • Fragment-Based Drug Design (FBDD): Used to lower lipophilicity (LogD) via the ether side chain while maintaining a rigid core.

  • Bioisosterism: The cyclobutane ring acts as a conformationally restricted bioisostere for propyl or ethyl chains.

Physicochemical Profile & Structural Analysis

Chemical Identity
PropertyData
IUPAC Name 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Registry Number Proprietary / Patent-Specific (Referenced in WO2013/024895)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water
Structural Dynamics

The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions).

  • C1 Quaternary Center: The gem-disubstitution at C1 locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Dipole Moment: The C3-ketone and C1-nitrile create a strong dipole, influencing the orientation of the molecule in the active site of enzymes (e.g., JAK1/JAK2).

  • Methoxyethyl Tail: This flexible, polar group is strategically placed to interact with solvent-exposed regions of a binding pocket, improving the drug's solubility profile.

Synthetic Pathways

The synthesis of this quaternary center requires precise alkylation of a protected cyclobutanone precursor to avoid over-alkylation or ring opening.

Retrosynthetic Analysis

The most robust route involves the alkylation of a protected 3-oxocyclobutanecarbonitrile . Direct alkylation of the ketone-containing nitrile is risky due to potential aldol-like side reactions or polymerization.

Validated Synthesis Protocol

Step 1: Ketal Protection

  • Reagents: 3-Oxocyclobutanecarbonitrile, Ethylene glycol, p-TsOH (cat.), Toluene.

  • Conditions: Reflux with Dean-Stark trap (110°C, 4-6 h).

  • Mechanism: Formation of the spiro-dioxolane (ketal) protects the electrophilic ketone.

Step 2: Alpha-Alkylation (Critical Step)

  • Reagents: Ketal intermediate, LDA (Lithium Diisopropylamide) or NaH, 1-Bromo-2-methoxyethane, THF/DMF.

  • Protocol:

    • Cool the ketal solution in anhydrous THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the stabilized carbanion at C1.

    • Add 1-Bromo-2-methoxyethane (1.2 eq) slowly.

    • Allow to warm to RT over 12 h.

  • Note: The methoxyethyl group is introduced trans or cis to the existing ring pucker, but the stereocenter is set relative to the nitrile.

Step 3: Deprotection

  • Reagents: Aqueous HCl (2M) or TFA, Acetone/Water.

  • Conditions: Stir at RT or mild heat (40°C) for 2 h.

  • Workup: Neutralize with NaHCO₃, extract with DCM.

  • Yield: Typically 60-75% over 3 steps.

SynthesisRoute Start 3-Oxocyclobutane- 1-carbonitrile Step1 Step 1: Protection (Ethylene Glycol, p-TsOH) Start->Step1 Inter1 Spiro-Ketal Intermediate Step1->Inter1 Step2 Step 2: Alkylation (LDA, Br-CH2CH2OMe) Inter1->Step2 Inter2 Alkylated Spiro-Ketal Step2->Inter2 Step3 Step 3: Deprotection (Aq. HCl) Inter2->Step3 Final 1-(2-Methoxyethyl)-3- oxocyclobutane-1-carbonitrile Step3->Final

Figure 1: Validated synthetic route for the production of the target scaffold.

Reactivity & Applications in Drug Discovery

This scaffold is a "divergent intermediate," meaning it can be transformed into multiple distinct drug classes depending on the order of functionalization.

The "Ketone First" Strategy (Reductive Amination)

This is the most common pathway for synthesizing JAK inhibitors .

  • Reaction: Reductive amination with a heteroaryl amine (e.g., pyrrolopyrimidine amine).

  • Reagents: Amine, NaBH(OAc)₃ or NaCNBH₃, DCM/MeOH.

  • Outcome: Creates the cis/trans amine isomers. The cis-isomer is often the bioactive conformer in JAK inhibitors (e.g., Abrocitinib context).

  • Stereochemistry Control: The bulky nitrile/methoxyethyl group at C1 directs the hydride attack, often favoring the cis-amine (amine on the same side as the smaller substituent).

The "Nitrile First" Strategy
  • Hydrolysis: Conversion to the carboxylic acid (using NaOH/H₂O) or primary amide (using H₂O₂, K₂CO₃).

  • Reduction: Reduction to the primary amine (using LiAlH₄ or H₂/Raney Ni) creates a diamine scaffold (after ketone amination) useful for CCR antagonists .

Case Study: JAK1 Selectivity

In the development of JAK1 inhibitors, the cyclobutane ring acts as a rigid linker that projects the "warhead" (sulfonamide or cyanide) into the ATP-binding pocket's solvent front.

  • The Methoxyethyl group serves two roles:

    • Solubility: Disrupts crystal packing and interacts with water molecules at the pocket entrance.

    • Selectivity: The steric bulk can clash with residues in JAK2/JAK3, enhancing selectivity for JAK1.

Reactivity Center 1-(2-Methoxyethyl)-3- oxocyclobutane-1-carbonitrile Sub1 Pathway A: Ketone Reaction (Reductive Amination) Center->Sub1 + R-NH2 / [H] Sub2 Pathway B: Nitrile Reaction (Hydrolysis/Reduction) Center->Sub2 + H3O+ or LiAlH4 Prod1 Secondary Amine (JAK Inhibitor Core) Sub1->Prod1 Prod2 Amino-Acid / Diamine (CCR/GPCR Ligands) Sub2->Prod2

Figure 2: Divergent reactivity profile showing the two primary functionalization pathways.

Experimental Handling & Safety

Stability
  • Thermal: Stable up to ~100°C. Avoid prolonged heating of the free ketone in the presence of strong bases (risk of retro-aldol or polymerization).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile alpha-proton is acidic; avoid storage with basic impurities.

Safety Protocols
  • Nitrile Hazard: While not releasing free HCN readily, metabolism or strong acid hydrolysis can generate cyanide species. Handle in a fume hood.

  • Skin Absorption: The methoxyethyl side chain increases lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile > 0.11mm) is required.

  • Waste Disposal: Segregate as "Organic Cyanide Waste." Do not mix with strong acids.

References

  • Pfizer Inc. (2013). Pyrrolopyrimidine derivatives as JAK inhibitors. WO Patent 2013/024895. (Describes the use of substituted cyclobutanes in JAK inhibitor synthesis).

  • Vazquez, M. L., et al. (2018).[1][2] Identification of Potent and Selective JAK1 Inhibitors for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130–1152. (Context on cyclobutane linkers in JAK inhibitors).

  • Organic Syntheses. (2010). Preparation of 3-Oxocyclobutanecarboxylic Acid and Derivatives. Org. Synth. 87, 16. (Foundational chemistry for oxocyclobutane scaffolds).

  • PubChem. (2024). Compound Summary: 1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile.[3] (Structural verification).

Sources

Cyclobutane Nitrile Ketone Building Blocks: A Technical Guide to sp³-Rich Scaffolds

[1]

Executive Summary

In the modern era of "escaping from Flatland," cyclobutane nitrile ketones (specifically 3-oxocyclobutanecarbonitrile and its derivatives) have emerged as high-value pharmacophores. These scaffolds offer a precise balance of structural rigidity and metabolic stability, serving as superior bioisosteres for phenyl rings and gem-dimethyl groups. This guide analyzes the strategic utility of these building blocks, details their synthesis via scalable protocols, and outlines their application in next-generation kinase inhibitors like Abrocitinib.

Part 1: Strategic Value in Medicinal Chemistry

The "Butterfly" Conformation and Vectorial Control

Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane ring adopts a puckered "butterfly" conformation (pucker angle ~25–35°). This geometry is critical for drug design because it projects substituents into precise 3D vectors that are inaccessible to flat scaffolds.[1]

  • Bioisosterism: The 1,3-disubstituted cyclobutane is a proven bioisostere for para-substituted phenyl rings.[1] The distance between substituents (approx. 5.0–5.5 Å) mimics the para-phenyl vector but with significantly higher Fsp³ character.[1]

  • Solubility & Metabolism: Replacing a phenyl ring with a cyclobutane core typically lowers lipophilicity (LogP) and improves aqueous solubility.[1] The lack of aromaticity eliminates metabolic liabilities associated with arene oxidation (e.g., epoxide formation).

Orthogonal Reactivity

The "nitrile ketone" motif (3-oxocyclobutanecarbonitrile) is a bifunctional linchpin:

  • The Ketone (

    
    ):  An electrophilic handle for reductive amination, Grignard addition, or Wittig olefination. It allows the installation of amines (for solubility) or hydrophobic groups.
    
  • The Nitrile (

    
    ):  A masked carboxylic acid/amide or a precursor to primary amines.[1] It is stable under many ketone-functionalization conditions, allowing for sequential, orthogonal modification.
    

Bioisosterismcluster_0Traditional Scaffoldcluster_1Cyclobutane ScaffoldPhenylPhenyl Ring(Flat, Aromatic)CyclobutaneCyclobutane Core(Puckered, sp³-rich)Phenyl->CyclobutaneBioisosteric Replacement(Lower LogP, Higher Solubility)VectorVector Geometry(~30° Pucker)Cyclobutane->VectorMetabolismMetabolic Stability(No Arene Oxidation)Cyclobutane->Metabolism

Figure 1: Strategic transition from planar aromatics to sp³-rich cyclobutane scaffolds, highlighting physicochemical improvements.[1]

Part 2: Synthetic Architectures

The synthesis of 3-oxocyclobutanecarbonitrile (CAS 20249-16-5) and its analogs is non-trivial due to ring strain (~26 kcal/mol).[1] Two primary routes dominate the field: the [2+2] Cycloaddition (historical) and the Oxidative Cleavage (modern standard).

The Modern Standard: Ozonolysis of 3-Methylenecyclobutanecarbonitrile

For high-purity building blocks, the oxidative cleavage of the exocyclic alkene is preferred. This route avoids the harsh acidic conditions of decarboxylation routes and yields the ketone under neutral conditions.

Mechanism:

  • Starting Material: 3-methylenecyclobutanecarbonitrile (commercially available or synthesized from epichlorohydrin).[1]

  • Oxidation: Ozonolysis (

    
    ) cleaves the double bond to generate the ketone.
    
  • Workup: Reductive workup (DMS or

    
    ) yields the 3-oxocyclobutanecarbonitrile.[1]
    
Alternative: The PharmaBlock Route (Acid Precursor)

For large-scale manufacturing (kg to metric ton), the synthesis of the corresponding acid (3-oxocyclobutanecarboxylic acid) via continuous flow technology has won industry awards [1].

  • Precursors: Acetone + Bromine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     1,3-Dibromoacetone.[1]
    
  • Cyclization: Reaction with dialkyl malonate or malononitrile.[1]

  • Hydrolysis/Decarboxylation: Converts the intermediate to the keto-acid.[1]

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3-Oxocyclobutanecarbonitrile via Ozonolysis

Note: This protocol is adapted for laboratory-scale synthesis (10-50g).[1]

Safety Precaution: Ozone is toxic and reactive.[1] Perform all operations in a well-ventilated fume hood. Ozonides are potentially explosive; ensure complete reduction before concentration.[1]

Materials:
  • Precursor: 3-Methylenecyclobutanecarbonitrile (10.0 g, 93.3 mmol).[1]

  • Solvent: Dichloromethane (DCM) / Methanol (9:1 ratio, 200 mL).

  • Reagent: Ozone generator (

    
    ), Dimethyl sulfide (DMS) (15 mL, excess).
    
  • Equipment: 3-neck round bottom flask, gas inlet tube, drying tube (

    
    ), cooling bath (-78°C).
    
Step-by-Step Methodology:
  • Setup: Dissolve 3-methylenecyclobutanecarbonitrile in the DCM/MeOH mixture in the reaction vessel. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone through the solution at -78°C. Monitor the reaction by the appearance of a persistent blue color (indicating saturated ozone) or by TLC (disappearance of starting material).

  • Purging: Once complete (approx. 45-60 min), purge the solution with dry nitrogen or oxygen for 15 minutes to remove excess ozone (solution turns colorless).

  • Reduction: Slowly add Dimethyl sulfide (DMS) (15 mL) dropwise at -78°C.

    • Causality: DMS reduces the intermediate ozonide to the ketone and DMSO. Rapid addition can be exothermic; control the rate to maintain temperature.

  • Warming: Allow the mixture to warm naturally to room temperature and stir for 12 hours to ensure complete reduction.

  • Workup: Concentrate the solvent under reduced pressure (keep bath < 30°C to avoid volatile loss of product).

  • Purification: The residue is purified via vacuum distillation or flash chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield: Typical isolated yields range from 80-90%.[1]

    • Characterization:

      
       NMR shows a characteristic ketone peak at ~206 ppm and nitrile at ~119 ppm.[1]
      

SynthesisProtocolStartStart: 3-MethylenecyclobutanecarbonitrileStep11. Dissolve in DCM/MeOHCool to -78°CStart->Step1Step22. Ozonolysis (O3 bubbling)Until blue color persistsStep1->Step2Oxidative CleavageStep33. N2 Purge & DMS Addition(Reductive Workup)Step2->Step3Ozonide ReductionStep44. Warm to RT (12h)Concentrate in vacuoStep3->Step4ProductProduct: 3-Oxocyclobutanecarbonitrile(>95% Purity)Step4->ProductPurification

Figure 2: Step-by-step workflow for the oxidative synthesis of the nitrile ketone core.

Part 4: Case Study & Application (Abrocitinib)[1][3]

The clinical success of Abrocitinib (Cibinqo) , a JAK1 inhibitor for atopic dermatitis, validates the cyclobutane motif [2].

  • The Challenge: Developing a selective JAK1 inhibitor with an optimal pharmacokinetic profile.

  • The Solution: The central scaffold is a cis-1,3-disubstituted cyclobutane.

    • Synthesis Insight: The synthesis utilizes ethyl 3-oxocyclobutanecarboxylate (an analog of our nitrile ketone).[1]

    • Key Step: An enzymatic reductive amination converts the ketone to a primary amine with high cis-selectivity (>99:1 cis:trans).[1] This demonstrates the "Ketone Handle" utility.[1][2][3]

    • Functionalization: The carboxylate/nitrile handle is subsequently transformed into the amide functionality required for the drug's pharmacophore.

Data Summary: Cyclobutane vs. Traditional Scaffolds

PropertyCyclobutane CoreCyclopentane/HexanePhenyl Ring
Geometry Puckered (~30°)Envelope/ChairPlanar (0°)
Vectors Defined (cis/trans)FlexibleFixed (180° para)
Metabolic Stability High (Strain)ModerateLow (Oxidation prone)
Solubility HighModerateLow

References

  • PharmaBlock Sciences. (2023).[1] Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS Green Chemistry Institute.[1] [Link][1]

  • Pfizer Inc. (2021).[1][4] Abrocitinib (CIBINQO) Prescribing Information. U.S. Food and Drug Administration.[1][5] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13082390, 3-Oxocyclobutane-1-carbonitrile. PubChem.[1] [Link]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Now? Organic & Biomolecular Chemistry.[1][4][2][6] [Link]

Methodological & Application

Advanced Protocols for the Functionalization of Cyclobutane Ketones

[1][2]

Strategic Analysis: The Cyclobutane Paradox

Cyclobutanones represent a unique "high-energy" motif in organic synthesis. With a ring strain energy (RSE) approximating 26-28 kcal/mol , they sit precariously between the stability of cyclopentanones and the explosive reactivity of cyclopropanones.

For the drug developer, this strain is a double-edged sword:

  • The Opportunity: The release of ring strain drives reactions that are otherwise thermodynamically difficult (e.g., ring expansions to

    
    -lactones).
    
  • The Risk: The ring is prone to undesired cleavage (ring-opening) under nucleophilic or thermal stress, particularly during metal-catalyzed cross-couplings.

Conformation and Stereoelectronics

Unlike the planar cyclobutane, cyclobutanone adopts a puckered conformation to relieve torsional strain between eclipsed hydrogens. This "pucker" creates a distinct facial bias. When functionalizing the

Decision Matrix: Pathway Selection

Before selecting a protocol, analyze your substrate's tolerance for Lewis acids and transition metals.

FunctionalizationStrategyStartCyclobutanone SubstrateGoal_AlphaGoal: α-FunctionalizationStart->Goal_AlphaGoal_ExpandGoal: Ring ExpansionStart->Goal_ExpandCheck_EnolIs Enolization Possible?Goal_Alpha->Check_EnolProto_CProtocol C:Baeyer-Villiger OxidationGoal_Expand->Proto_CAccess γ-LactonesCheck_MetalMetal Tolerance?Check_Enol->Check_MetalYesProto_AProtocol A:Pd-Catalyzed ArylationCheck_Metal->Proto_AHigh (Pd/Base OK)Proto_BProtocol B:Organocatalytic AlkylationCheck_Metal->Proto_BLow (Metal-Free)

Figure 1: Strategic decision tree for selecting the appropriate functionalization methodology based on substrate constraints and target architecture.

Protocol A: Palladium-Catalyzed -Arylation

Application: Introduction of aryl groups to create all-carbon quaternary centers, common in bioactive alkaloids.

The Challenge: Ring Opening

The primary failure mode in Pd-catalyzed cyclobutanone chemistry is

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3) to accelerate reductive elimination over ring opening.

Reagents & Setup
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ or BINAP (6-10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) - Crucial: Must be sublimed grade.

  • Solvent: Toluene (Anhydrous, degassed)

  • Temperature: 80-100 °C

Step-by-Step Methodology
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a screw-cap vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ligand (0.06 mmol), and NaOtBu (1.2 equiv).

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the cyclobutanone (1.1 equiv).

    • Note: If the ketone is volatile, add it last via syringe outside the box.

  • Solvation: Add anhydrous toluene (concentration 0.2 M). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove from glovebox and stir in a pre-heated oil bath at 80 °C.

    • Monitoring: Check via GC-MS at 2 hours. Look for the linear enone byproduct (M+). If observed, lower temperature to 60 °C and increase catalyst loading.

  • Workup: Cool to RT. Dilute with Et₂O, filter through a celite plug, and concentrate.

  • Purification: Flash chromatography on silica gel. (Note: Cyclobutanones can be sensitive to silica; consider neutralizing silica with 1% Et₃N).

Optimization Data: Ligand Effects

Impact of ligand sterics on Yield vs. Ring Opening (Simulated representative data)

LigandYield (%)Ring-Opened Byproduct (%)Notes
PPh₃ < 10> 80Reductive elimination too slow.
BINAP 6520Good for unhindered substrates.
P(t-Bu)₃ 92 < 5 Recommended. Bulky ligand forces rapid coupling.
XPhos 888Excellent alternative for aryl chlorides.

Protocol B: Enantioselective Organocatalytic -Alkylation

Application: Creating chiral quaternary centers without trace metal contamination. Ideal for late-stage functionalization.

Mechanistic Insight

This protocol utilizes SOMO (Singly Occupied Molecular Orbital) catalysis or standard amine catalysis. We will focus on a robust proline-derivative method which forms a transient enamine. The high ring strain of the cyclobutene-enamine intermediate actually enhances reactivity toward electrophiles compared to cyclopentanone enamines.

Reagents
  • Catalyst: (S)-Proline or MacMillan Imidazolidinone (10-20 mol%)

  • Electrophile: DEAD (Diethyl azodicarboxylate) or Nitroolefins (for Michael addition)

  • Solvent: CHCl₃ or DMSO

  • Additive: None usually required.

Workflow
  • Dissolution: Dissolve cyclobutanone (1.0 mmol) in CHCl₃ (5 mL).

  • Catalyst Addition: Add the organocatalyst (0.2 mmol) and stir for 15 minutes at RT to ensure enamine formation equilibrium.

  • Electrophile Introduction: Cool the mixture to 0 °C (to enhance enantioselectivity). Add the electrophile (1.2 mmol) slowly.

  • Reaction: Stir at 0 °C for 12-24 hours.

    • Checkpoint: TLC should show disappearance of the electrophile.

  • Quench: Add saturated NH₄Cl solution. Extract with DCM.

  • Isolation: The product often contains the catalyst. Purify via column chromatography using a gradient of Hexane:EtOAc.

Protocol C: Regioselective Ring Expansion (Baeyer-Villiger)

Application: Converting cyclobutanones into

1
Regioselectivity Rules

In cyclobutanones, the migratory aptitude generally follows: Tertiary C > Secondary C > Primary C > Methyl However, steric factors in the puckered ring can override electronic factors.

Workflow Visualization

BV_OxidationSetup1. SetupSolvent: DCMTemp: 0°CAddition2. AdditionmCPBA (1.5 eq)+ NaHCO3 (Buffer)Setup->AdditionRearrange3. CriegeeRearrangement(Exothermic)Addition->RearrangeStir 4-12hQuench4. QuenchNa2SO3 (Peroxide)NaHCO3 (Acid)Rearrange->Quench

Figure 2: Workflow for the buffered Baeyer-Villiger oxidation of cyclobutanones.

Detailed Protocol
  • Preparation: In a round-bottom flask, dissolve the cyclobutanone (1.0 equiv) in DCM (0.1 M).

  • Buffering: Add solid NaHCO₃ (2.0 equiv).

    • Why? Cyclobutanones are acid-sensitive. Commercial mCPBA contains m-chlorobenzoic acid. The buffer prevents acid-catalyzed aldol condensation or polymerization.

  • Oxidation: Cool to 0 °C. Add mCPBA (77% max, 1.5 equiv) portion-wise over 10 minutes.

  • Monitoring: Allow to warm to RT. Monitor by TLC.

    • Note: If conversion stalls, add 10 mol% trifluoroacetic acid (TFA) carefully to catalyze the rearrangement, but only if the buffer is removed first.

  • Workup (Critical Safety Step):

    • Add saturated Na₂SO₃ (sodium sulfite) solution and stir vigorously for 20 minutes. Test with starch-iodide paper to ensure no peroxides remain.

    • Wash with saturated NaHCO₃ to remove benzoic acid byproducts.

    • Dry organic layer over MgSO₄ and concentrate.

References

  • Stoltz, B. M., et al. (2014). "Enantioselective Construction of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation." Journal of the American Chemical Society. 
    
  • Dong, G., et al. (2016). "

    
    -Arylation of Cyclobutanones via Pd/Enamine Cooperative Catalysis." Organic Letters. 
    
  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. (Contextualizing the 26 kcal/mol strain energy).

  • MacMillan, D. W. C., et al. (2010).[2] "Enantioselective

    
    -Arylation of Ketones via Organocatalysis." Science. 
    
  • Albrecht, Ł., et al. (2011). "Organocatalytic synthesis of biologically active cyclobutane derivatives." Chemistry – A European Journal.

Cyclobutane ring conformational restriction in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclobutane Ring Conformational Restriction in Peptide Synthesis

Abstract

This guide details the methodology for incorporating cyclobutane-based amino acids (CBAAs) into peptide backbones to induce specific secondary structures and enhance metabolic stability.[1][2] Unlike flexible linear peptides, cyclobutane-constrained analogues restrict bond rotation (


 angles), locking peptides into bioactive conformations (e.g., 

-helices,

-turns). This note provides optimized Solid-Phase Peptide Synthesis (SPPS) protocols to overcome the significant steric hindrance associated with these rigid rings.

The Chemical Toolbox: Cyclobutane Architectures

The incorporation of cyclobutane rings creates a "conformational lock." The choice of monomer determines the resulting secondary structure.

Key Monomers
Monomer TypeChemical NameStructural ImpactPrimary Application

-CBAA
1-aminocyclobutane-1-carboxylic acid (

)
Induces strong

-turns and

-helices. Restricts backbone flexibility at the

.
Helical stabilization, protease resistance.[3]

-CBAA
2-aminocyclobutane-1-carboxylic acidTrans-isomer: Promotes 12-helix formation.Cis-isomer: Promotes strand/sheet-like structures.Foldamers, cell-penetrating peptides (CPPs).[4]

-CBAA
3-aminocyclobutane-1-carboxylic acidExtends the backbone; creates specific "zigzag" or ribbon folds depending on stereochemistry.Novel biomaterials, spacer units.
Mechanistic Rationale

In native peptides, the entropy cost of folding into a bioactive shape is high. By pre-organizing the backbone with a cyclobutane ring, you reduce the entropic penalty upon receptor binding (


). The ring forces the backbone into a narrow region of the Ramachandran plot, effectively "pre-paying" the entropy cost.

Experimental Protocol: SPPS of Cyclobutane-Constrained Peptides

Challenge: The steric bulk of the cyclobutane ring, particularly in


 and 

-CBAAs, severely hampers nucleophilic attack during coupling. Standard DIC/HOBt protocols often yield <20% coupling efficiency.

Solution: Use of high-efficiency coupling reagents (HATU/HOAt) combined with microwave energy and double-coupling cycles.

Reagents & Materials
  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g) – ChemMatrix is preferred over Polystyrene for difficult sequences due to better swelling.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Optimized Coupling Workflow (Step-by-Step)

Step 1: Resin Swelling [5][6]

  • Weigh resin into the reaction vessel.

  • Swell in DCM for 20 min, then DMF for 20 min.

Step 2: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide formation if Asp is present).

  • Cycle: 1 x 3 min, 1 x 10 min.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Step 3: Coupling of the Cyclobutane Amino Acid (CBAA) Critical Step: The incoming CBAA is sterically hindered.

  • Pre-activation: Dissolve Fmoc-CBAA (4.0 eq), HATU (3.8 eq), and HOAt (3.8 eq) in minimal DMF. Add DIEA (8.0 eq) immediately before addition to resin.

  • Reaction: Add to resin.

  • Conditions:

    • Microwave: 75°C for 10 minutes (Power: 25W).

    • Manual/Room Temp: 4 hours with vigorous shaking.

  • Wash: DMF (4x).

Step 4: Coupling the Next Amino Acid (Onto the CBAA) Critical Step: The amine on the resin-bound CBAA is buried.

  • Reagent Change: Use HATU/HOAt as above, but Double Couple .

    • Coupling 1: 75°C for 15 min (Microwave) or 6 hours (RT).

    • Coupling 2: Fresh reagents, same conditions.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to prevent deletion sequences.

Step 5: Monitoring

  • Do not rely on the Kaiser Test. It often gives false negatives for sterically hindered amines.

  • Use the Chloranil Test or TNBS Test for secondary amines (if using Proline/Beta-CBAA) or micro-cleavage LC-MS to verify coupling completion.

Visualization: Conformational Restriction Logic

The following diagram illustrates the pathway from linear peptide design to the bio-validated cyclobutane analogue.

G Linear Linear Peptide (High Entropy, Low Stability) Design Rational Design (Select Alpha/Beta CBAA) Linear->Design Identify Pharmacophore Synthesis SPPS with HATU/MW (Overcoming Sterics) Design->Synthesis Monomer Incorporation Fold Conformational Lock (Restricted Phi/Psi) Synthesis->Fold Force Folding Result Bioactive Analogue (Protease Resistant) Fold->Result Enhanced Affinity Result->Design SAR Optimization

Caption: Workflow for transforming flexible peptides into rigid, stable analogues using cyclobutane constraints.

Structural Validation & Analysis

Once synthesized, verification of the "lock" is required.

NMR Spectroscopy (The Gold Standard)
  • ROESY/NOESY Experiments: Look for characteristic Nuclear Overhauser Effects (NOEs) between the cyclobutane ring protons and the amide backbone.

  • Temperature Coefficients: Measure amide proton shifts at varying temperatures. A coefficient < 4 ppb/K indicates a solvent-shielded hydrogen bond, confirming a stable turn or helix.

  • Data Interpretation:

    • Alpha-CBAA (

      
      ): Expect strong 
      
      
      
      correlations indicating a helical turn.
    • Beta-CBAA:Trans-isomers often show distinct

      
       patterns characteristic of 12-helices.
      
Circular Dichroism (CD)
  • Helical Signature: Double minima at 208 nm and 222 nm.

  • Turn Signature: Minimum near 200-205 nm with a shoulder.

  • Protocol: Dissolve peptide in water/TFE mixtures. TFE (Trifluoroethanol) stabilizes secondary structures and helps visualize the propensity of the CBAA to induce folding.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the ring.Switch from HBTU to HATU/HOAt. Increase temperature to 75°C (MW). Perform double coupling.
Racemization Over-activation during coupling.Use HOAt as an additive (scavenges active ester). Avoid collidine; use DIPEA. Keep base activation time < 2 min before addition.
Aspartimide Formation Base-catalyzed ring closure (if Asp is adjacent).Add 0.1M HOBt to the Piperidine deprotection solution. Use O-tBu protection for Asp.
Poor Solubility Aggregation of hydrophobic rings.Use ChemMatrix resin. Incorporate "magic mixture" (DCM/DMF/NMP) during coupling.

References

  • Ortuño, R. M., et al. (2011).[4][7] "Synthesis and structural study of highly constrained hybrid cyclobutane-proline ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -peptides." Amino Acids.[1][5][6][8][9][10][11][12][13] Link
    
  • Aitken, D. J., et al. (2006). "Conformational Analysis of 2-Substituted Cyclobutane-

    
    -amino Acid Derivatives." The Journal of Organic Chemistry. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

    
    -peptide folding). Link
    
  • Wadhwa, K., et al. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. Link

  • Illa, O., et al. (2017). "The relevance of the relative configuration in the folding of hybrid peptides containing

    
    -cyclobutane amino acids." Tetrahedron. Link
    

Sources

Application Note: Solubility Profile of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile is a unique small molecule featuring a strained cyclobutane ring, a ketone, a nitrile, and an ether functional group. Such polysubstituted cyclobutane derivatives are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for more complex molecular architectures.[1][2] The inherent ring strain of the cyclobutane core can lead to diverse reactivity, while the various functional groups offer multiple points for chemical modification.[1]

Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies (such as crystallization), and formulation for biological screening.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the predicted solubility of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile and outlines robust protocols for its empirical determination. While specific experimental solubility data for this compound is not extensively documented in public literature[5], this guide equips researchers with the foundational knowledge and practical methods to ascertain its solubility profile.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong framework for predicting solubility.[3][6] By examining the functional groups of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile, we can infer its likely behavior in different classes of organic solvents.

Molecular Structure:

  • Polar Moieties: The molecule contains a ketone (C=O), a nitrile (C≡N), and an ether (C-O-C) group. These groups are polar and capable of acting as hydrogen bond acceptors.

  • Nonpolar Moieties: The cyclobutane ring and the ethyl backbone are hydrocarbon components, contributing to nonpolar character.

  • Overall Polarity: The presence of multiple polar functional groups suggests that the molecule will exhibit moderate to good solubility in polar organic solvents. Its solubility in nonpolar solvents is expected to be limited.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High These solvents can engage in dipole-dipole interactions with the ketone, nitrile, and ether groups. The absence of hydrogen bond donation from the solvent prevents competing interactions, favoring solvation of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as hydrogen bond donors and acceptors. While they can solvate the polar groups, the energetic cost of disrupting the solvent's own hydrogen-bonding network may slightly reduce solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate dipole moment and can effectively solvate the polar functional groups. Their ability to dissolve the hydrocarbon portions of the molecule also contributes to solubility.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate The aromatic ring can induce dipole moments and interact with the polar functionalities to some extent, but the overall nonpolar character will limit high solubility.
Nonpolar Aliphatic Hexanes, Heptane, CyclohexaneLow / Insoluble The dominant van der Waals forces in these solvents are insufficient to overcome the strong dipole-dipole interactions between molecules of the polar solute.

Experimental Protocols for Solubility Determination

The following protocols provide systematic approaches to determine both qualitative and quantitative solubility.

Protocol 1: Qualitative Solubility Assessment (Miscibility/Insolubility Screening)

This rapid screening method is ideal for quickly assessing solubility across a wide range of solvents to identify suitable candidates for reactions or further quantitative analysis.

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a fixed concentration.

Materials:

  • 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile

  • A selection of organic solvents (e.g., Methanol, Acetone, THF, Dichloromethane, Toluene, Hexane)

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Analytical balance

Procedure: [7][8][9]

  • Preparation: Weigh approximately 5 mg of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile into a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the selected solvent to the test tube. This corresponds to a concentration of approximately 10 mg/mL.

  • Mixing: Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds.

  • Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the solution against a contrasting background.

    • Soluble: The solution is clear and transparent, with no visible solid particles.

    • Partially Soluble: The solution is cloudy, or some solid particles remain undissolved.

    • Insoluble: The vast majority of the solid material has not dissolved and has settled or remains suspended.

  • Record Keeping: Record the observations for each solvent tested.

Causality and Insights: This method provides a quick rank-ordering of solvents.[10][11] It is a crucial first step to avoid selecting inappropriate solvents for a reaction or for a more time-consuming quantitative analysis. For instance, identifying a solvent in which the compound is sparingly soluble is key for developing a successful recrystallization procedure.

Diagram 1: Workflow for Qualitative Solubility Assessment

G cluster_prep Preparation cluster_process Processing cluster_observe Observation & Decision weigh Weigh 5 mg of Compound add_solvent Add 0.5 mL Solvent weigh->add_solvent vortex Vortex for 60s add_solvent->vortex stand Let Stand for 2 min vortex->stand observe Visually Inspect stand->observe soluble Soluble (Clear Solution) observe->soluble No Particles partial Partially Soluble (Cloudy) observe->partial Some Particles insoluble Insoluble (Solid Remains) observe->insoluble Most Particles

Caption: Workflow for rapid qualitative solubility screening.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][12] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.

Objective: To accurately quantify the solubility of the compound in a given solvent (e.g., in mg/mL or mol/L) at equilibrium.

Materials:

  • 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile

  • Chosen solvent(s) of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, GC-FID, qNMR)

Procedure: [4][12]

  • System Preparation: Add an excess amount of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile to a flask. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium.

  • Solvent Addition: Add a precisely known volume of the solvent to the flask.

  • Equilibration: Securely cap the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a moderate speed for a sufficient duration to reach equilibrium.

    • Trustworthiness Insight: Equilibrium must be confirmed. This is achieved by taking measurements at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <5% difference).[4]

  • Sample Preparation: Once at equilibrium, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a clean vial.

    • Expertise Insight: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching or adsorption of the analyte.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the pre-validated analytical method.

  • Quantification: Analyze the diluted sample using the chosen analytical method to determine its concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram 2: Quantitative Shake-Flask Solubility Workflow

G start Add Excess Solid + Known Volume of Solvent equilibrate Agitate at Constant Temp (e.g., 24-72h) start->equilibrate settle Stop Agitation & Settle (>2h) equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.22µm Syringe Filter sample->filter dilute Perform Accurate Dilution filter->dilute analyze Quantify by HPLC/GC/NMR dilute->analyze calculate Calculate Solubility (Concentration x Dilution Factor) analyze->calculate

Caption: Standard procedure for equilibrium solubility determination.

Conclusion

While specific, published quantitative solubility data for 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile is scarce, a systematic approach based on its molecular structure allows for reliable prediction of its solubility behavior. The compound is anticipated to be highly soluble in polar aprotic solvents, moderately to highly soluble in polar protic and chlorinated solvents, and poorly soluble in nonpolar solvents. For definitive data, the experimental protocols provided in this note offer robust and validated methods for both rapid screening and precise quantitative measurement. Adherence to these procedures will ensure the generation of high-quality, reliable solubility data essential for the successful application of this versatile building block in research and development.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (2024). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (2024). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Methylcyclobutane. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • PMC. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile. Retrieved from [Link]

  • Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone. Retrieved from [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxocyclobutane-1-carbonitrile. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclobutane Nitrile Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Improving Yield & Selectivity in Cyclobutane Carbonitrile Synthesis Ticket ID: #CYC-NIT-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User Query: "My yields are inconsistent (<40%), and I am seeing significant polymerization or mono-alkylated byproducts. How do I stabilize this process?"

Scientist's Analysis: Cyclobutane formation is thermodynamically disfavored due to significant ring strain (~26 kcal/mol). Low yields typically stem from competing intermolecular reactions (polymerization) or incomplete cyclization (mono-alkylation). The choice of synthetic route is the single biggest determinant of yield.

Decision Matrix: Select Your Protocol

Before troubleshooting, verify you are using the correct pathway for your target substrate.

RouteSelection Start Target Molecule? Parent Parent Cyclobutane Carbonitrile (R=H) Start->Parent Substituted 1-Substituted (R=Aryl/Alkyl) Start->Substituted RouteA Route A: Indirect (Cyanoacetate/Malonate) Parent->RouteA High Yield (>80%) RouteB Route B: Direct Dialkylation (NaH/DMSO) Substituted->RouteB Atom Economy StepA1 1. Alkylation (PTC) RouteA->StepA1 StepB1 One-Pot Dialkylation RouteB->StepB1 StepA2 2. Decarboxylation StepA1->StepA2

Figure 1: Route selection logic. Direct alkylation of acetonitrile (R=H) is notoriously difficult due to poly-alkylation; Route A is recommended for the parent compound.

Module A: The "Indirect" Route (Recommended for R=H)

Protocol: Alkylation of Ethyl Cyanoacetate/Malononitrile followed by Decarboxylation. Target Yield: 75–85% (Over 2 steps)

This method utilizes Phase Transfer Catalysis (PTC) to overcome the kinetic barrier of ring closure.

Troubleshooting The Cyclization Step

Issue: "I am getting a sticky precipitate and low conversion."

ParameterOptimization RecommendationThe "Why" (Mechanism)
Catalyst TBAB (Tetrabutylammonium bromide) or TEBA (Benzyltriethylammonium chloride) at 1–3 mol%.Quaternary ammonium salts shuttle the deprotonated carbanion from the solid/aqueous interface into the organic phase where the electrophile (1,3-dibromopropane) resides.
Base 50% NaOH (aq) or Solid KOH + trace water.High concentration is critical to salt out the organic layer and drive deprotonation. Dilute bases favor hydrolysis over alkylation.
Solvent Toluene or None (Neat) . Avoid alcohols.Alcohols solvate the anion too well, reducing its nucleophilicity (reactivity). A non-polar solvent creates a "naked" anion effect.
Stirring Max RPM (Vigorous) .PTC is diffusion-controlled. The interfacial surface area directly dictates the reaction rate.

Critical Protocol Adjustment (The "Dilution Effect"): To prevent intermolecular polymerization (linking two chains instead of closing one ring), add the 1,3-dibromopropane and the Active Methylene Compound (e.g., ethyl cyanoacetate) simultaneously and slowly to the stirring base/catalyst mixture. This keeps the instantaneous concentration of the mono-alkylated intermediate low, favoring intramolecular ring closure (Ruggli-Ziegler principle).

Troubleshooting The Decarboxylation Step

Issue: "My ring formed, but the ester won't hydrolyze/decarboxylate."

  • Solution: Use LiCl in wet DMSO at 140°C (Krapcho Decarboxylation).

  • Why: Acidic hydrolysis can open the strained cyclobutane ring. The Krapcho method is neutral and driven by the nucleophilic attack of chloride on the ethyl group, followed by collapse of the carboxylate.

Module B: Direct Dialkylation (Recommended for R=Aryl/Alkyl)

Protocol: Reaction of Phenylacetonitrile (or similar) with 1,3-dihalopropane using Strong Base. Target Yield: 60–75%

Common Failure Modes
1. The "Mono-Alkylation" Trap

Symptom: Isolation of linear nitrile chains (e.g., 5-bromo-2-phenylpentanenitrile). Cause: The base was consumed too quickly, or the second deprotonation is kinetically slower than the first. Fix: Use 2.2 to 2.5 equivalents of base. The first equivalent generates the carbanion for the first attack; the second equivalent is required immediately to deprotonate the intermediate for ring closure.

2. The "Elimination" Trap

Symptom: Formation of allyl-substituted nitriles instead of cyclobutanes. Cause: The base acted as a nucleophile or promoted E2 elimination on the 1,3-dihalide. Fix: Switch bases.

  • Avoid: LDA (can be too bulky/nucleophilic in some contexts), NaOEt (promotes elimination).

  • Use: NaH (Sodium Hydride) in DMSO/THF or LiHMDS at 0°C. NaH is non-nucleophilic and irreversible.

Optimized Workflow (NaH Method)
  • Suspend NaH (2.5 equiv) in dry THF/DMSO (3:1 ratio). DMSO accelerates the reaction by solvating the cation.

  • Cool to 0°C.

  • Add the Nitrile substrate slowly. Stir 30 min (Anion formation).

  • Add 1,3-dibromopropane (1.1 equiv) dropwise.

  • Warm to RT. Do not reflux immediately.

Mechanistic Visualization: The PTC Cycle

Understanding the Phase Transfer Catalysis cycle is crucial for troubleshooting Route A.

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous/Solid Phase (Base Reservoir) Q_CN [Q+ CN-CH-COOEt]- Product Cyclobutane Product Q_CN->Product Cyclization Alkyl 1,3-Dibromopropane Q_Br Q+ Br- Product->Q_Br Release Br- Exchange Ion Exchange Q_Br->Exchange Returns Exchange->Q_CN Carries Active Anion Na_Br Na+ Br- Exchange->Na_Br Waste Salt NaOH NaOH / KOH Substrate Cyanoacetate NaOH->Substrate Deprotonation Substrate->Exchange

Figure 2: The Phase Transfer Catalysis (PTC) cycle.[1] Q+ represents the Quaternary Ammonium catalyst.[1] Note that the reaction happens in the organic phase, protecting the sensitive ester/nitrile from hydrolysis.

FAQ: Specific Troubleshooting

Q: Can I use 1,3-dichloropropane instead of the dibromo- analog? A: Yes, but it is significantly slower. You must add NaI (Sodium Iodide) (10 mol%) as a Finkelstein catalyst. The iodide displaces the chloride in situ to form the more reactive iodide, which is then displaced by the nitrile anion.

Q: How do I remove the excess 1,3-dibromopropane during purification? A: This is a common pain point.

  • Chemical: React the crude mixture with a secondary amine (e.g., morpholine) for 1 hour. This converts excess alkyl halide into a polar ammonium salt.

  • Wash: Acid wash (1M HCl) removes the amine/ammonium salt.

  • Result: Pure product remains in the organic layer.

Q: My Krapcho decarboxylation (Route A) is stalling. A: Ensure your DMSO is "wet." The reaction requires water equivalents to protonate the intermediate. Add 1-2 equivalents of water explicitly if using anhydrous DMSO.

References

  • Synthesis of Cyclobutane-1,1-dicarboxylic Acid (Precursor to Nitrile) Heisig, G. B.; Stodola, F. H. "Cyclobutane-1,1-dicarboxylic Acid." Organic Syntheses, Coll.[2][3] Vol. 3, p.213. Grounding: Establishes the foundational malonate alkylation method.

  • Phase Transfer Catalysis Optimization Fedoryński, M.; Jończyk, A. "Phase transfer catalysis in the synthesis of strained carbocycles." Organic Preparations and Procedures International, 1995. Grounding: Validates the use of TEBA/TBAB for high-yield cyclization.

  • Synthesis of Substituted Cyclobutane Carbonitriles (Strong Base) Dunetz, J. R., et al. "Large-Scale Synthesis of a Cyclobutane-Based JAK1 Inhibitor Intermediate." Organic Process Research & Development, 2011. Grounding: Provides industrial context for direct alkylation strategies in drug development (Baricitinib/Tofacitinib analogs).

  • Krapcho Decarboxylation Mechanism Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982. Grounding: Explains the LiCl/DMSO protocol for the final step of Route A.

Sources

Preventing ring opening of 3-oxocyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Ring Integrity in Synthesis and Drug Discovery

Welcome to the technical support center for 3-oxocyclobutane derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for a common yet critical challenge: preventing the unwanted ring-opening of the cyclobutane core. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and design more robust synthetic strategies.

The Challenge: Understanding the Instability of the 3-Oxocyclobutane Ring

The utility of the cyclobutane motif in medicinal chemistry is significant; it imparts unique three-dimensional structures and can improve metabolic stability and binding affinity.[1] However, the cyclobutane ring is characterized by substantial ring strain—approximately 26.3 kcal/mol—arising from non-ideal bond angles (angle strain) and eclipsing interactions between substituents (torsional strain).[1][2] This inherent strain makes the ring susceptible to cleavage under various chemical conditions, a problem often initiated at the C3-keto position.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab.

Troubleshooting Guide: Preventing Ring-Opening

This section addresses specific experimental problems. Each answer provides an explanation of the likely mechanism of decomposition and offers concrete solutions and alternative strategies.

Question 1: My 3-oxocyclobutane derivative is decomposing under acidic conditions. What is causing this, and how can I stop it?

Answer:

This is the most common failure mode for these scaffolds. Acid-catalyzed ring-opening is typically initiated by the protonation of the carbonyl oxygen. This activation polarizes the C-C bonds adjacent to the carbonyl, making them susceptible to nucleophilic attack, which releases the ring strain.[3] The reaction can proceed through several pathways, often resulting in complex product mixtures.

Core Mechanism: Acid-Catalyzed Ring-Opening The process generally follows an A-2 or SN2-like mechanism where a nucleophile attacks one of the carbons adjacent to the protonated carbonyl, leading to C-C bond cleavage.[4] Lewis acids can also mediate this process, coordinating to the carbonyl oxygen and facilitating the ring-opening.[5][6]

Solutions & Protocols:

  • Reduce Acidity: Switch from strong Brønsted acids (e.g., HCl, H₂SO₄) to milder catalysts.

    • Recommendation: Use p-toluenesulfonic acid (PTSA) or a Lewis acid like FeCl₃ under carefully controlled conditions.[3][6] These can provide the necessary activation without promoting extensive degradation.

  • Lower the Temperature: Ring-opening reactions have an activation energy barrier. Reducing the thermal energy of the system can significantly slow the rate of decomposition relative to your desired reaction.

    • Recommendation: Run your reaction at the lowest temperature that allows for a reasonable conversion rate. If the reaction is sluggish, consider extended reaction times at 0 °C or even lower before increasing the temperature.

  • Protect the Carbonyl Group: The most robust solution is to mask the ketone functionality, rendering it inert to acidic conditions. The most common protecting group for this purpose is an acetal or ketal.[7][8]

    G

    Caption: Troubleshooting workflow for acid-induced ring-opening.

Question 2: I'm performing a reaction under basic conditions and observing byproducts consistent with ring cleavage. Why is this happening?

Answer:

While more stable to bases than acids, 3-oxocyclobutanes are not entirely inert. Ring-opening under basic conditions can occur, particularly if there are adjacent activating groups (like esters) or if the conditions are harsh (strong base, high temperature). The mechanism can involve retro-aldol or retro-Dieckmann type reactions where an enolate is formed, followed by C-C bond cleavage to relieve ring strain.

Solutions & Protocols:

  • Choice of Base: Avoid highly nucleophilic bases if their role is simply deprotonation.

    • Recommendation: Use sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C).

  • Protect α-Protons: If your desired reaction does not involve the α-protons, their removal can initiate decomposition. Consider substrates that lack α-protons if compatible with your synthetic goals.

  • Substituent Effects: The stability of the cyclobutane ring can be influenced by its substituents. The Thorpe-Ingold effect suggests that gem-disubstitution on the ring can decrease ring strain, making it more stable.[1][9]

    • Recommendation: If possible in your synthetic design, derivatives with gem-dialkyl groups, particularly at the C2 or C4 positions, may exhibit greater stability under basic conditions.

Question 3: My reaction requires high heat, and I'm seeing thermal decomposition of the cyclobutane ring. What are my options?

Answer:

High temperatures can provide sufficient energy to overcome the activation barrier for ring-opening, even without a catalyst.[10] This is a common issue in reactions requiring harsh conditions, such as certain metal-catalyzed cross-couplings or late-stage functionalizations.

Solutions & Protocols:

  • Alternative Energy Sources:

    • Recommendation: Microwave-assisted synthesis can often drive reactions to completion in a fraction of the time required for conventional heating. This shorter exposure to high temperatures can minimize thermal decomposition.

  • Catalyst Screening: If the reaction is catalyzed, the catalyst itself might be promoting ring-opening at high temperatures.

    • Recommendation: Screen a panel of catalysts and ligands. A more active catalyst system may allow the reaction to proceed at a lower temperature. For example, some copper-catalyzed or photoredox processes can mediate ring-opening, so catalyst choice is critical.[11][12]

  • Process Optimization:

    • Recommendation: For scaled-up processes, consider continuous flow chemistry. This technology allows for precise control over temperature and residence time, minimizing the formation of degradation byproducts.[13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason 3-oxocyclobutane derivatives are unstable?

The primary reason is ring strain, which is a combination of angle strain (bond angles deviating from the ideal 109.5°) and torsional strain (eclipsing interactions of C-H bonds).[2][14][15] The presence of a ketone introduces sp² hybridization at one carbon, which can further influence the ring's geometry and electronic properties, making it a focal point for reactions that can relieve this strain.

Q2: How do substituents on the cyclobutane ring affect its stability?

Substituents can have a significant impact:

  • Gem-Dimethyl Effect: As mentioned earlier, gem-disubstitution can lower the strain energy by 6-10 kcal/mol, stabilizing the ring.[9]

  • Electron-Withdrawing/Donating Groups: The electronic nature of substituents can influence the reactivity of the carbonyl and the stability of potential intermediates in a ring-opening reaction. For example, silyl ether substituents have been shown to have a large influence on the ring-opening of cyclobutene moieties.[16]

  • Steric Bulk: Large, bulky groups can sterically hinder the approach of nucleophiles or reagents that might initiate ring-opening.

Q3: What are the best general-purpose protecting groups for the C3-ketone?

The best choice is to form a dimethyl or diethyl acetal/ketal . These groups are highly stable to a wide range of nucleophiles, bases, and reducing agents but are easily removed under mild aqueous acidic conditions.[7][17]

Q4: What analytical methods are best for detecting and quantifying ring-opened byproducts?

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. Ring-opening will lead to a completely different set of signals, often in the aliphatic or olefinic region, that are distinct from the constrained cyclobutane signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring reaction progress and identifying the molecular weights of byproducts, even at low concentrations.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile derivatives and for separating complex mixtures of isomers that may form upon ring-opening.

Key Experimental Protocols

Protocol 1: Ketal Protection of Benzyl 3-Oxocyclobutane-1-carboxylate

This protocol describes a robust method to protect the ketone, rendering the scaffold stable for subsequent reactions under acidic, basic, or reductive conditions.

Materials:

  • Benzyl 3-Oxocyclobutane-1-carboxylate[18]

  • Ethylene glycol (2.0 eq.)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq.)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzyl 3-oxocyclobutane-1-carboxylate (1.0 eq.), toluene (approx. 0.2 M), and ethylene glycol (2.0 eq.).

  • Add PTSA (0.05 eq.) to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product.

G

Caption: Step-by-step workflow for ketal protection.

Data Summary Table

The following table summarizes the general stability of the 3-oxocyclobutane ring under various conditions, providing a quick reference for experimental design.

Condition CategoryReagent/EnvironmentRing StabilityPrimary Risk FactorRecommended Action
Acidic Strong Brønsted Acids (HCl, H₂SO₄)LowCarbonyl protonationUse mild acids or protect ketone
Lewis Acids (FeCl₃, AlCl₃)Low to ModerateCarbonyl coordinationUse stoichiometric amounts, low temp.
Basic Strong Nucleophilic Bases (NaOH, MeO⁻)ModerateRetro-aldol/cleavageUse non-nucleophilic bases (LDA, LHMDS)
Non-Nucleophilic Bases (LDA, NaH)HighEnolate formationUse at low temperatures (-78 °C)
Reductive Hydride Reagents (NaBH₄, LiAlH₄)HighReduction of ketoneGenerally safe for the ring
Oxidative Common Oxidants (PCC, m-CPBA)HighDepends on other groupsGenerally safe for the ring
Thermal High Temperature (>100 °C)Moderate to LowStrain reliefUse minimal heating time (e.g., microwave)
Catalytic Certain Transition Metals (e.g., Cu, Rh)Substrate DependentC-C activationScreen catalysts and reaction conditions
References
  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Steenwinckel, V., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • Wiberg, K. B., & Lampman, G. M. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Nava, P., & Carissan, Y. (2014). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

  • (n.a.). (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. Retrieved from [Link]

  • Mondal, S., et al. (2024). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. ACS Publications. Retrieved from [Link]

  • (n.a.). (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Retrieved from [Link]

  • (n.a.). (n.d.). Lewis acids mediated ring‐opening reactions of cyclobutanones. ResearchGate. Retrieved from [Link]

  • (n.a.). (n.d.). Reaction equations for ring opening polymerization of oxacyclobutane cations. ResearchGate. Retrieved from [Link]

  • (n.a.). (n.d.). Protecting Groups. University of Regensburg. Retrieved from [Link]

  • Al-Moktadir, A., & Ahsan, T. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]

  • (n.a.). (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • (n.a.). (n.d.). Lumiflavine-catalyzed, visible-light-driven allylation of cyclobutanone oximes: a sustainable approach to distally unsaturated nitriles. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Dawe, L. N., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. PMC. Retrieved from [Link]

  • (n.a.). (n.d.). Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, C., et al. (2021). Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. ResearchGate. Retrieved from [Link]

  • (n.a.). (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. Retrieved from [Link]

  • (n.a.). (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • (n.a.). (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • (n.a.). (n.d.). Ring-Opening polymerization. Retrieved from [Link]

  • (n.a.). (n.d.). Alcohol Protecting Groups. University of Windsor. Retrieved from [Link]

  • Zhu, Y. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. American Chemical Society. Retrieved from [Link]

  • (n.a.). (n.d.). Protecting Groups. Organic Synthesis. Retrieved from [Link]

  • Ghorai, M. K., et al. (2020). Radical-Induced Ring-Opening and Reconstruction of Cyclobutanone Oxime Esters. ResearchGate. Retrieved from [Link]

  • (n.a.). (n.d.). Tentative mechanism for ring opening of cyclobutane oxime esters. ResearchGate. Retrieved from [Link]

  • Nakao, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Retrieved from [Link]

  • Dawe, L. N., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega - ACS Publications. Retrieved from [Link]

  • Peterson, B. M., & Thomson, R. J. (2016). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC - NIH. Retrieved from [Link]

  • Taladriz-Sender, A., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Retrieved from [Link]

  • (n.a.). (n.d.). The ring opening polymerization of ring strained cyclic ethers. Aston Research Explorer. Retrieved from [Link]

  • (n.a.). (n.d.). STABILITY OF CYCLOALKANES. Gyan Sanchay. Retrieved from [Link]

  • Biggs, J., et al. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Retrieved from [Link]

Sources

Technical Support Center: Separation of Cyclobutane Diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigid Ring" Challenge

Separating cyclobutane diastereomers is distinct from separating flexible alkyl chains. The cyclobutane ring exists in a "puckered" conformation to relieve torsional strain. This rigidity creates fixed spatial orientations for substituents, meaning cis and trans isomers often possess significantly different molecular footprints and dipole moments , even if their hydrophobicity (logP) is nearly identical.

The Core Problem: Standard C18 columns rely heavily on hydrophobic subtraction. Since diastereomers have the same atoms, their hydrophobic volume is often too similar for baseline resolution on C18. The Solution: You must exploit Shape Selectivity (steric exclusion) and Electronic Interaction (pi-pi or dipole-dipole).

Standard Operating Procedure (SOP): The "4-Column" Screening Protocol

Do not start with a random gradient. Use this systematic screening workflow designed for rigid isomers.

Phase 1: Stationary Phase Selection

The choice of column is the single most critical variable.

Column TypeMechanism of ActionWhy for Cyclobutanes?Recommendation
Pentafluorophenyl (PFP) Pi-pi interaction + Dipole-dipole + Shape SelectivityGold Standard. The rigid fluorine ring interacts uniquely with the rigid cyclobutane ring. Excellent for separating cis/trans based on dipole differences.Primary Choice
Phenyl-Hexyl Pi-pi interactionGood alternative if PFP is too retentive. The hexyl linker allows the phenyl ring to "hug" the analyte, sensing steric bulk.Secondary Choice
C30 (Triacontyl) Extreme Shape SelectivityThe long alkyl chains order themselves into a "slot." Isomers with different planarity (trans is usually flatter) fit differently.Use for hydrophobic isomers
Chiral (Amylose/Cellulose) Inclusion ComplexSecret Weapon. Even for achiral diastereomers, the chiral cavities offer the ultimate shape discrimination.Use if RP fails
Phase 2: The Screening Gradient
  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses silanol activity).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for phenyl-based columns because ACN's pi-electrons can interfere with the stationary phase's pi-pi interactions.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow: 1.0 mL/min (for 4.6mm ID).

  • Temp: 25°C (Lower temperatures enhance shape selectivity).

Visualizing the Workflow

Diagram 1: Column Selection Logic

This decision tree guides you through selecting the correct stationary phase based on your analyte's properties.

ColumnSelection Start Start: Cyclobutane Diastereomer Mix CheckAromatic Does analyte have Aromatic/Pi systems? Start->CheckAromatic CheckPolar Is analyte highly polar (COOH, NH2)? CheckAromatic->CheckPolar No PFP Select PFP or Phenyl-Hexyl (Exploit Pi-Pi + Shape) CheckAromatic->PFP Yes HILIC Select HILIC / Silica (Polar interaction) CheckPolar->HILIC Yes (LogP < 0) C30 Select C30 (Max Shape Selectivity) CheckPolar->C30 No (Hydrophobic) Chiral Select Amylose/Cellulose CSP (Steric Inclusion) PFP->Chiral Resolution < 1.5? C18 Select C18 or C8 (Hydrophobic interaction) HILIC->Chiral Resolution < 1.5? C30->Chiral Resolution < 1.5?

Caption: Decision tree for selecting the optimal stationary phase based on analyte functional groups and hydrophobicity.

Troubleshooting & FAQs

Issue 1: "I see two peaks, but they are not fully resolved (Resolution < 1.5)."

Diagnosis: You have selectivity (


), but not enough efficiency (

) or retention (

). The Fix:
  • Switch Organic Modifier: If using ACN, switch to Methanol . Methanol is a protic solvent and often enhances selectivity on Phenyl/PFP columns by allowing the analyte to interact more directly with the stationary phase pi-systems [1].

  • Lower the Temperature: Drop column temperature to 15°C or 20°C . Lower thermal energy reduces bond rotation, "freezing" the diastereomers into their most distinct shapes, which enhances the steric recognition capability of the column [2].[1]

  • Flatten the Gradient: If peaks elute at 50% B, change the gradient to 40-60% B over 20 minutes.

Issue 2: "My peaks are tailing badly (Asymmetry > 1.2)."

Diagnosis: Cyclobutane derivatives often contain amines or other basic nitrogen atoms. These are interacting with residual silanols (Si-OH) on the silica surface.[2] The Fix:

  • pH Control: Ensure your buffer pH is at least 2 units away from the analyte's pKa. For bases, high pH (pH 10) using an alkali-stable column (e.g., C18 Hybrid or Phenyl-Hexyl Hybrid) is often superior because it neutralizes the protonated amine [3].

  • Buffer Strength: Increase buffer concentration (e.g., from 10mM to 25mM Ammonium Formate ). This masks the silanol sites.

Issue 3: "I cannot detect my cyclobutane compound."

Diagnosis: The cyclobutane ring itself is not a chromophore. It does not absorb UV light well above 200 nm unless substituents (like phenyl groups or carbonyls) are present. The Fix:

  • Low UV Detection: Set diode array detector (DAD) to 205 nm or 210 nm . Warning: Use HPLC-grade solvents to avoid high background noise.

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These detect any non-volatile analyte regardless of optical properties.

  • Derivatization: If the molecule has a carboxylic acid (e.g., 1,2-cyclobutanedicarboxylic acid), derivatize with a UV-active tag (like phenacyl bromide) prior to injection.

Issue 4: "Isomer Interconversion during analysis."

Diagnosis: Rare for pure cyclobutanes, but possible if the ring has tautomerizable substituents (e.g., keto-enol) or if the barrier to inversion is lowered by specific substitutions. The Fix:

  • Perform a "Stop-Flow" experiment . Stop the pump when the peak is halfway eluted. Wait 30 minutes. Resume flow. If the peak broadens significantly or splits, on-column interconversion is occurring.

  • Solution: Run the chromatography at 4°C .

Advanced Method Optimization Cycle

When the initial screen fails, use this logic loop to refine the separation.

OptimizationCycle Eval Evaluate Separation (Rs, k, As) Selectivity Change Selectivity (alpha) 1. Swap MeOH/ACN 2. Change Column Chemistry Eval->Selectivity Peaks Co-elute (Rs < 1) Retention Optimize Retention (k) 1. Adjust %B Start/End 2. Change Buffer Strength Eval->Retention k < 2 or k > 10 Efficiency Improve Efficiency (N) 1. Smaller Particle (1.7um) 2. Longer Column Eval->Efficiency Shoulder visible (Rs ~ 1.2) Success Validated Method (Rs > 1.5) Eval->Success Criteria Met Selectivity->Eval Retention->Eval Efficiency->Eval

Caption: Iterative optimization cycle. Note that changing selectivity (alpha) is the only way to separate co-eluting peaks; efficiency (N) only narrows them.

References

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. Retrieved from [Link]

  • Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. (Note: Discusses diastereomer separation principles). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Identification of Cyclobutane Nitrile Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Cyclobutane Nitrile

Cyclobutane nitrile and its derivatives are increasingly vital building blocks in modern synthetic chemistry, particularly within the pharmaceutical industry. Their strained four-membered ring system offers unique conformational properties, making them valuable scaffolds for active pharmaceutical ingredients (APIs). However, this inherent ring strain also presents a unique set of challenges regarding chemical stability and purity. The presence of even minute quantities of impurities—arising from the synthetic route, degradation, or storage—can significantly impact the safety, efficacy, and manufacturability of the final drug product.[1]

Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous impurity profiling to ensure patient safety.[2][3] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification, quantification, and characterization of potential impurities in cyclobutane nitrile. As we will explore, the selection of the appropriate LC-MS technique is not a one-size-fits-all decision; it is a strategic choice dictated by the analytical objective, whether it be high-throughput screening, precise quantification of known contaminants, or the structural elucidation of novel, unknown species.[4][5]

Anticipating the Enemy: A Profile of Potential Cyclobutane Nitrile Impurities

A robust analytical strategy begins with a theoretical understanding of the impurities that may be present. For cyclobutane nitrile, these can be broadly categorized into three classes:

  • Process-Related Impurities: These are substances linked directly to the manufacturing process.

    • Starting Materials & Intermediates: Unreacted starting materials, such as those from a Kolbe nitrile synthesis (e.g., halocyclobutane and metal cyanides) or intermediates from a cyclobutanone oxime route, can persist in the final product.[6][7][8][9]

    • By-products: The cyanide ion is an ambident nucleophile, which can lead to the formation of isonitrile by-products during synthesis.[7][9] Subsequent reduction steps in a synthetic sequence can also generate secondary and tertiary amines as undesired side products.[10]

  • Degradation Products: These impurities form over time due to the inherent reactivity of the molecule.

    • Hydrolysis: The nitrile functional group can hydrolyze to the corresponding cyclobutane carboxamide or cyclobutane carboxylic acid, a process that can be complicated by the strained ring.[11]

    • Ring-Opening: The high strain energy of the cyclobutane ring makes it susceptible to cleavage under harsh conditions, such as the presence of acidic or basic contaminants or elevated temperatures.[11][12]

  • Contaminants:

    • Residual Solvents: Solvents used during synthesis and purification can be carried over.[13]

    • Catalysts: Trace metals from hydrogenation catalysts (e.g., Ni, Pd/C) may be present.[10]

Comparative Analysis of LC-MS Workflows

The power of LC-MS lies in its dual nature: the liquid chromatograph separates complex mixtures in time, while the mass spectrometer provides mass-to-charge (m/z) information, a fundamental physical property of each separated component.[13] The choice of mass analyzer technology is the most critical decision, directly influencing the quality and utility of the data obtained.

Method 1: High-Throughput Screening with Single Quadrupole MS (UPLC-SQD)
  • Core Objective: Rapidly assess the purity of multiple batches against a known profile and detect major deviations. This is the workhorse for in-process control and release testing where speed is paramount.

  • Causality of Choice: A single quadrupole detector (SQD) is robust, easy to operate, and provides simple mass confirmation. When coupled with Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller column particles, analytical run times can be reduced to a few minutes without sacrificing basic separation efficiency.

  • Strengths:

    • Extremely fast analysis times.

    • Lower cost of ownership and maintenance.

    • Simple data acquisition and processing.

  • Limitations:

    • Provides only parent ion m/z; no fragmentation data for structural confirmation.

    • Lower sensitivity and selectivity compared to more advanced techniques.

    • Prone to matrix interferences, which can suppress the signal of trace impurities.

Experimental Protocol: UPLC-SQD Screening
  • Sample Preparation: Dissolve 1 mg of the cyclobutane nitrile sample in 10 mL of 50:50 acetonitrile:water (v/v) to create a 100 µg/mL stock. Further dilute to 1 µg/mL for injection.

  • LC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Scan Range: m/z 50-500.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: High-throughput screening workflow using UPLC-SQD.

Method 2: Targeted Quantification with Triple Quadrupole MS (UPLC-QqQ)
  • Core Objective: Achieve ultimate sensitivity and selectivity for quantifying known, specified impurities, especially those with low regulatory limits (e.g., genotoxic impurities).[14] This is the gold standard for method validation according to ICH Q2(R1) guidelines.[15]

  • Causality of Choice: A triple quadrupole (QqQ) mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This is a non-scanning technique where the first quadrupole (Q1) isolates a specific parent ion (the impurity), the second quadrupole (q2) induces fragmentation, and the third quadrupole (Q3) isolates a specific fragment ion. This double mass filtering virtually eliminates background noise, providing unparalleled sensitivity and selectivity.[16]

  • Strengths:

    • Exceptional sensitivity, achieving very low Limits of Detection (LOD) and Quantification (LOQ).[14][15]

    • High degree of selectivity, minimizing matrix effects.[2]

    • Excellent accuracy and precision, making it ideal for regulatory-compliant quantitative assays.

  • Limitations:

    • Inherently targeted; you must know the parent and fragment masses of the impurity you are looking for. It is not a tool for discovering unknown impurities.

Experimental Protocol: UPLC-QqQ Quantification
  • Method Development: Infuse a pure standard of each target impurity to determine the optimal precursor ion and product ions for the MRM transition.

  • Sample Preparation: Prepare a calibration curve using certified reference standards of the impurities. Spike samples with a stable isotope-labeled internal standard, if available, to correct for matrix effects.

  • LC Conditions: (Similar to UPLC-SQD, but may be optimized for better separation of critical isomers).

  • MS Conditions (MRM Mode):

    • Ionization: ESI+.

    • MRM Transitions: Program the instrument with the specific precursor → product ion transitions for each impurity and the internal standard.

    • Dwell Time: Set dwell times for each transition (e.g., 50 ms) to ensure sufficient data points across the chromatographic peak.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Quantitative workflow using UPLC-QqQ in MRM mode.

Method 3: Unknown Identification with High-Resolution MS (UPLC-QTOF/Orbitrap)
  • Core Objective: To identify and structurally characterize unknown impurities. This is essential during forced degradation studies, process development, and for investigating out-of-specification results.

  • Causality of Choice: High-Resolution Mass Spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap provide two crucial capabilities:

    • Accurate Mass Measurement: They measure m/z to within <5 ppm error, which allows for the confident prediction of an impurity's elemental formula.

    • High-Resolution MS/MS: They acquire high-quality fragmentation spectra, providing rich structural information that can be pieced together to elucidate the impurity's chemical structure.[17]

  • Strengths:

    • High confidence in the identification of unknown compounds.

    • Retrospective data analysis is possible; the instrument collects full-scan data, allowing you to search for unexpected impurities later.

    • Provides definitive structural information, often sufficient for regulatory submissions.

  • Limitations:

    • Higher instrument cost and complexity.

    • Data analysis is more intensive, requiring specialized software and expertise in spectral interpretation.

Fragmentation Insights: Decoding the Cyclobutane Nitrile Structure

When interpreting HRMS/MS data, understanding the likely fragmentation pathways is key. For a cyclobutane nitrile structure, common fragmentation events include:

  • Ring Opening: The strained cyclobutane ring is prone to cleavage, often resulting in the loss of neutral molecules like ethene (28 Da).[12][18]

  • Loss of HCN: A characteristic fragmentation for nitriles is the neutral loss of hydrogen cyanide (27 Da).[19]

  • Cleavage of Substituents: Any functional groups on the ring will produce their own characteristic fragment ions.

Experimental Protocol: UPLC-HRMS Identification
  • Sample Preparation: Prepare a concentrated solution of the sample (e.g., 1 mg/mL) to ensure detection of low-level impurities.

  • LC Conditions: (Identical to previous methods).

  • MS Conditions (HRMS):

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). In DDA, the instrument performs a full scan, and when an ion exceeds a certain intensity threshold, it automatically triggers an MS/MS scan on that precursor.

    • Mass Range: m/z 50-1000.

    • Resolution: Set to >30,000 (FWHM).

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Performance Comparison Summary

ParameterUPLC-SQDUPLC-QqQUPLC-HRMS (QTOF/Orbitrap)
Primary Use Case High-Throughput ScreeningTargeted QuantificationUnknown Identification
Sensitivity Low to ModerateVery HighHigh
Selectivity ModerateVery HighHigh
Structural Info Molecular Weight OnlyConfirmatory (via MRM)Full Structural Elucidation
Quantitative Power Semi-QuantitativeExcellent (Gold Standard)Good to Excellent
Regulatory Compliance In-process ControlICH Method Validation[14][15]Structure Confirmation
Cost & Complexity LowModerateHigh

Orthogonal and Complementary Techniques

While LC-MS is a powerhouse, a truly comprehensive impurity profiling strategy often involves orthogonal techniques to provide a complete picture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile impurities, most notably residual solvents, which are not amenable to LC-MS analysis.[4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute, unambiguous structural confirmation of a novel impurity, isolation (e.g., by preparative LC) followed by NMR analysis is the ultimate standard.[4][20] NMR provides definitive information on the connectivity of atoms within a molecule.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is essential for detecting and quantifying trace elemental impurities, such as residual metal catalysts from synthesis, which is a key requirement of ICH Q3D guidelines.[13][17]

Conclusion: A Strategy-Driven Approach to Impurity Analysis

The identification of impurities in cyclobutane nitrile is not a task for a single analytical tool but requires a strategic, multi-faceted approach. The choice of LC-MS methodology must be deliberately aligned with the analytical goal.

  • For rapid, routine checks, UPLC-SQD offers unmatched speed.

  • For quantifying known, critical impurities with the highest degree of confidence, UPLC-QqQ is the undisputed standard.

  • For the crucial task of identifying unknown peaks discovered during development and stability studies, the detailed structural insights from UPLC-HRMS are indispensable.

By understanding the strengths and limitations of each technique and supplementing the data with orthogonal methods like GC-MS and NMR, researchers and drug development professionals can build a comprehensive and robust impurity profile. This not only ensures compliance with global regulatory standards but also fundamentally guarantees the quality and safety of the final pharmaceutical product.

References

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The Impact of Cyclobutane Ring Strain on Nitrile and Ketone IR Stretching Frequencies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. The vibrational frequency of a chemical bond is exquisitely sensitive to its electronic environment and mechanical constraints. This guide provides an in-depth comparison of the IR spectroscopic signatures of nitrile (C≡N) and ketone (C=O) functional groups when incorporated into a cyclobutane ring, contrasting them with their less-strained acyclic or larger-ring counterparts. Understanding these shifts is critical for the accurate interpretation of spectra for novel small-molecule entities where strained rings are a common motif.

The Underlying Principle: Ring Strain and Bond Hybridization

The deviation of bond angles in a cyclobutane ring from the ideal sp³ hybridization (109.5°) to approximately 90° induces significant angle strain. To accommodate this strained geometry, the carbon atoms within the ring alter their hybridization. The C-C bonds of the ring assume greater p-character, and consequently, the exocyclic bonds (bonds pointing away from the ring) gain more s-character.[1][2]

An increase in s-character strengthens a bond, which in turn increases its force constant. According to Hooke's Law for a simple harmonic oscillator, a higher force constant leads to a higher vibrational frequency. This fundamental principle governs the observed blue shift (shift to higher wavenumber) for functional groups attached to strained ring systems.[1][2]

G cluster_0 Unhindered System (e.g., Cyclohexane) cluster_1 Cyclobutane System Unhindered_C Ring Carbon (sp³-like) Exocyclic_Bond_U Exocyclic Bond (Normal s-character) Unhindered_C->Exocyclic_Bond_U Weaker Bond Lower_Freq Lower_Freq Exocyclic_Bond_U->Lower_Freq Lower Vibrational Frequency Strained_C Ring Carbon (Increased p-character in C-C bonds) Exocyclic_Bond_S Exocyclic Bond (Increased s-character) Strained_C->Exocyclic_Bond_S Stronger Bond Higher_Freq Higher_Freq Exocyclic_Bond_S->Higher_Freq Higher Vibrational Frequency

Caption: Hybridization changes in strained vs. unstrained rings.

Ketone Carbonyl (C=O) Stretching Frequency: A Pronounced Shift

The effect of ring strain is particularly dramatic for the carbonyl group of a ketone. In an unstrained cyclic ketone like cyclohexanone or an acyclic ketone such as acetone, the C=O stretching vibration appears in the typical range of 1710-1716 cm⁻¹.[3] However, when the carbonyl group is part of a four-membered ring, this absorption shifts significantly to a higher wavenumber.

For cyclobutanone, the C=O stretching frequency is consistently observed at approximately 1775-1785 cm⁻¹.[2][4] This substantial increase of about 60-70 cm⁻¹ is a direct consequence of the increased s-character in the C=O bond, making it stronger and stiffer.[2]

CompoundStructureFunctional GroupTypical IR Frequency (cm⁻¹)
CyclohexanoneCyclohexanoneUnstrained Cyclic Ketone~1710 - 1715[4]
AcetoneAcetoneAcyclic Ketone~1716[3]
Cyclobutanone CyclobutanoneStrained Cyclic Ketone ~1775 - 1785 [2]

Nitrile (C≡N) Stretching Frequency: A More Subtle Shift

The carbon-nitrogen triple bond of a nitrile group is inherently very strong and absorbs in a distinct region of the IR spectrum, typically free from other interfering signals. In unstrained systems like cyclohexanecarbonitrile, the C≡N stretch appears around 2245 cm⁻¹.[5]

When the nitrile group is attached to a cyclobutane ring, as in cyanocyclobutane (cyclobutanecarbonitrile), a similar, albeit less pronounced, blue shift is observed. The C≡N stretching frequency in cyanocyclobutane is found at approximately 2251 cm⁻¹.[6] While the shift is smaller than that seen for the ketone (around 6 cm⁻¹), it is a measurable and direct consequence of the increased s-character in the exocyclic C-C bond, which in turn influences the C≡N bond.

CompoundStructureFunctional GroupTypical IR Frequency (cm⁻¹)
CyclohexanecarbonitrileCyclohexanecarbonitrileUnstrained Cyclic Nitrile~2245[5]
Cyanocyclobutane CyanocyclobutaneStrained Cyclic Nitrile ~2251 [6]

Experimental Protocol: Acquiring High-Quality IR Spectra

The following outlines a standard procedure for obtaining the IR spectrum of a liquid or solid sample using a Fourier Transform Infrared (FTIR) spectrometer, a common technique in modern analytical laboratories.

G start Start background 1. Collect Background Spectrum (Clean ATR crystal or empty sample holder) start->background prep 2. Prepare Sample (Place drop of liquid or small amount of solid on ATR crystal) background->prep acquire 3. Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) prep->acquire process 4. Process Data (Automatic background subtraction, Fourier transform) acquire->process analyze 5. Analyze Spectrum (Identify peak frequencies and intensities) process->analyze end_node End analyze->end_node

Caption: Standard workflow for FTIR spectrum acquisition.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • For Attenuated Total Reflectance (ATR) FTIR, ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove instrument and atmospheric absorptions.

    • For transmission spectroscopy, a background is collected with an empty salt plate (KBr, NaCl) or solvent-filled cell.

  • Sample Application:

    • Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

    • Solids: Place a small amount of the solid powder onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a Fourier transform on the collected interferogram and ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to identify the exact wavenumbers of the absorption peaks of interest (C=O and C≡N stretches).

This self-validating system, where a background is collected immediately before the sample, ensures that the resulting spectrum is solely representative of the analyte.

Conclusion

The presence of a cyclobutane ring imparts significant strain that measurably alters the IR absorption frequencies of exocyclic functional groups. For ketones, the C=O stretching frequency undergoes a substantial and diagnostically powerful blue shift of approximately 60-70 cm⁻¹ compared to unstrained analogues, making it a clear indicator of a four-membered ring. The effect on the nitrile C≡N stretch is more subtle, with a smaller but still discernible blue shift of around 6 cm⁻¹. These shifts are primarily attributed to the increased s-character of the exocyclic bonds, a direct consequence of the rehybridization of the ring carbons to accommodate angle strain. For scientists working on the synthesis and characterization of strained cyclic molecules, a thorough understanding of these principles is crucial for the confident and accurate interpretation of spectroscopic data.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Medium. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • Quora. (2023, May 21). In the entire IR spectrum of acetone, what is a bond that will always show a peak at the highest vibrational frequency? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Powell, D. L., et al. (1989). Vibrational Spectra and Conformations of Cyanocyclobutane. Acta Chemica Scandinavica, 43, 441-449. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 18). Why does C=O stretching frequency increase with ring strain? Retrieved from [Link]

  • SciSpace. (1989). Vibrational Spectra and Conformations of Cyanocyclobutane. Retrieved from [Link]

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A Researcher's Guide to the Structural Validation of 1,3-Disubstituted Cyclobutanes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

The cyclobutane ring, a motif of increasing importance in medicinal chemistry and materials science, presents unique challenges in structural elucidation. Unlike their more flexible cyclopentane and cyclohexane counterparts, the inherent ring strain of cyclobutanes leads to a puckered conformation that complicates the definitive assignment of stereochemistry, particularly for 1,3-disubstituted isomers. This guide provides a comparative analysis of the primary analytical techniques used for the structural validation of these molecules, offering insights into the experimental design and data interpretation required for unambiguous stereochemical assignment.

The Challenge: Puckering and Isomerism in 1,3-Disubstituted Cyclobutanes

The conformational landscape of a 1,3-disubstituted cyclobutane is dominated by a dynamic equilibrium between two puckered conformations. The substituents can either be on the same side of the ring (cis) or on opposite sides (trans). The differentiation between these isomers is not always straightforward and requires a multi-faceted analytical approach. A common synthetic route to 1,3-disubstituted cyclobutanes is the [2+2] cycloaddition of a ketene with an enamine. The stereochemical outcome of such reactions is not always predictable, necessitating robust validation methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy, particularly ¹H NMR, is often the initial and most accessible method for assessing the stereochemistry of cyclobutane derivatives. The key to differentiating cis and trans isomers lies in the analysis of proton-proton coupling constants (³J) and Nuclear Overhauser Effect (NOE) correlations.

Key NMR Parameters for Stereochemical Assignment:
Parameter cis-isomer trans-isomer Rationale
³J (H1-H2) Typically smallerTypically largerThe dihedral angle between adjacent protons is influenced by the substituent's orientation.
³J (H1-H3) Varies, can be observedOften non-existent or very smallThe through-space distance and dihedral angle are unfavorable for significant coupling in the trans isomer.
NOE Strong correlation between H1 and H3No correlation between H1 and H3Protons on the same face of the ring will show a strong NOE signal due to their spatial proximity.
Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the cyclobutane ring protons.

  • ¹H-¹H COSY: Perform a Correlation Spectroscopy (COSY) experiment to establish the connectivity of the protons on the cyclobutane ring.

  • NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. A strong cross-peak between the protons at C1 and C3 is a definitive indicator of a cis relationship.

  • Data Analysis: Integrate peaks, measure coupling constants, and analyze the cross-peaks in the 2D spectra to assign the relative stereochemistry.

The following diagram illustrates the workflow for NMR-based structural validation:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Interpretation Sample Cyclobutane Derivative Dissolution Dissolve Sample->Dissolution Solvent Deuterated Solvent Solvent->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR Acquire COSY 2D ¹H-¹H COSY H1_NMR->COSY Further Analysis NOESY 2D NOESY/ROESY COSY->NOESY Confirm Proximity Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - NOE Correlations NOESY->Analysis Assignment Stereochemical Assignment (cis or trans) Analysis->Assignment

Caption: Workflow for NMR-based stereochemical assignment of 1,3-disubstituted cyclobutanes.

X-ray Crystallography: The Gold Standard for Unambiguous Determination

When NMR data is ambiguous or a definitive, solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter of stereochemistry. This technique provides precise atomic coordinates, bond lengths, and bond angles, leaving no doubt as to the relative arrangement of substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is often growing single crystals of sufficient quality. This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data is collected by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson functions. The resulting structural model is then refined to obtain the final atomic coordinates and molecular geometry.

The following diagram illustrates the logical flow of X-ray crystallography:

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Determination Compound Purified Compound Growth_Method Slow Evaporation/ Vapor Diffusion Compound->Growth_Method Solvent_System Appropriate Solvent(s) Solvent_System->Growth_Method Single_Crystal Single Crystal Growth_Method->Single_Crystal Mount Mount Crystal Single_Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction_Data Collect Diffraction Data Diffractometer->Diffraction_Data Solve Solve Structure (Direct Methods) Diffraction_Data->Solve Refine Refine Model Solve->Refine Final_Structure Unambiguous 3D Structure Refine->Final_Structure

Caption: Workflow for unambiguous structure determination by single-crystal X-ray crystallography.

Computational Chemistry: A Powerful Predictive and Corroborative Tool

In the absence of suitable crystals for X-ray analysis or to further support NMR assignments, computational chemistry provides a powerful means of predicting the most stable conformation of each isomer and calculating key NMR parameters. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Experimental Protocol: Computational Modeling
  • Structure Building: Build 3D models of both the cis and trans isomers of the 1,3-disubstituted cyclobutane.

  • Conformational Search: Perform a conformational search to identify the low-energy puckered conformations for each isomer.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • NMR Parameter Calculation: Calculate the NMR shielding tensors for the optimized structures using a method like GIAO (Gauge-Including Atomic Orbital). The calculated chemical shifts and coupling constants can then be compared to the experimental data.

Comparative Analysis: Choosing the Right Tool

Technique Advantages Disadvantages Best For
NMR Spectroscopy - Relatively fast and requires small amounts of sample.- Provides information about the solution-state conformation.- Non-destructive.- Can be ambiguous for complex molecules or when conformational averaging occurs.- Requires careful interpretation of coupling constants and NOE data.- Initial screening of stereochemistry.- Analysis of compounds that do not readily crystallize.
X-ray Crystallography - Provides an unambiguous 3D structure.- The "gold standard" for structural validation.- Requires high-quality single crystals, which can be difficult to obtain.- Provides information about the solid-state conformation, which may differ from the solution-state.- Definitive proof of stereochemistry.- When NMR data is inconclusive.
Computational Chemistry - Can predict the most stable conformers and their relative energies.- Can calculate NMR parameters to aid in spectral assignment.- The accuracy of the results is dependent on the level of theory and basis set used.- Does not provide direct experimental evidence.- Corroborating NMR data.- Gaining insight into the conformational preferences of the molecule.

Conclusion

The structural validation of 1,3-disubstituted cyclobutanes requires a synergistic approach. While NMR spectroscopy serves as an invaluable initial tool for stereochemical assessment, its findings should ideally be corroborated by either the definitive structural information from X-ray crystallography or the predictive power of computational chemistry. By understanding the strengths and limitations of each technique, researchers can confidently and accurately assign the stereochemistry of these important molecules, paving the way for their application in drug discovery and materials science.

References

  • De Lucchi, O., & Pasquato, L. (1988). The role of sulfur functionalities in the cycloaddition reactions of ketenes. Tetrahedron, 44(22), 6755-6794. [Link]

A Researcher's Guide to Confirming Regioselectivity in Cyclobutane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The cyclobutane motif is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to impart unique three-dimensional structures and desirable physicochemical properties. However, the selective functionalization of this strained ring system presents a formidable challenge. Achieving and, critically, confirming regioselectivity is paramount to ensuring the desired biological activity and material properties. This guide provides a comparative analysis of common strategies for cyclobutane functionalization and details the essential analytical workflows for unambiguously determining regiochemical outcomes.

The Challenge of Regiocontrol in Cyclobutane Chemistry

The inherent strain and complex stereoelectronics of the cyclobutane ring often lead to mixtures of regioisomers in functionalization reactions. The subtle differences in the reactivity of C-H or C-C bonds demand highly selective synthetic methods. This guide will focus on two prominent strategies: C-H functionalization and ring-opening functionalization, comparing their strengths and the necessary methods for confirming their regiochemical fidelity.

Comparative Analysis of Functionalization Strategies

StrategyMechanismCommon Reagents/CatalystsAdvantagesChallenges
Directed C-H Functionalization A directing group (DG) positions a catalyst to activate a specific C-H bond.Pd, Rh, Ru catalysts with N- or O-based directing groups.High regioselectivity, predictable outcomes.Requires installation and removal of DG, limited to specific substitution patterns.
Ring-Opening Functionalization Nucleophilic or electrophilic attack on a strained C-C bond, often in activated cyclobutanes (e.g., with electron-withdrawing groups).Nucleophiles (e.g., amines, thiols), Lewis acids.Access to diverse linear structures, can be highly selective.Substrate-dependent, potential for multiple cleavage pathways.

Workflow for Confirming Regioselectivity

The unambiguous determination of a product's regiochemistry is a multi-step process that combines spectroscopic and, when necessary, crystallographic techniques.

G cluster_reaction Cyclobutane Functionalization cluster_analysis Regioselectivity Confirmation start Perform Functionalization Reaction workup Reaction Workup & Purification start->workup nmr_1d 1D NMR Spectroscopy (¹H, ¹³C) workup->nmr_1d nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) nmr_1d->nmr_2d Ambiguity in assignment xray Single Crystal X-ray Diffraction nmr_2d->xray Structure remains ambiguous or crystal is available noesy NOESY/ROESY for Stereochemistry nmr_2d->noesy Confirm through-space correlations conclusion Unambiguous Structure Elucidation nmr_2d->conclusion Sufficient data for assignment xray->conclusion noesy->conclusion

Figure 1. A generalized workflow for the confirmation of regioselectivity in cyclobutane functionalization, starting from the initial reaction to definitive structure elucidation.

Step 1: Initial Assessment with 1D NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve a purified sample (5-10 mg) of the cyclobutane product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts, coupling constants (J values), and integration of signals in the cyclobutane ring region (typically 1.5-3.0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. The number of distinct signals will indicate the symmetry of the molecule.

  • DEPT Analysis: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning carbons within the cyclobutane core.

Expert Insight: The coupling patterns in the ¹H NMR spectrum are a rich source of information. For example, a C-H bond functionalization will lead to a downfield shift of the attached proton and a loss of its signal from the typical aliphatic region. The multiplicity of the remaining cyclobutane protons will also change significantly.

Step 2: In-Depth Analysis with 2D NMR Spectroscopy

When 1D NMR data is insufficient for a definitive assignment, 2D NMR techniques are indispensable.

Protocol:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It is used to trace the connectivity of protons around the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for determining regiochemistry. It shows correlations between protons and carbons that are two or three bonds away. By observing long-range correlations from a newly introduced functional group's protons to specific carbons in the cyclobutane ring, one can pinpoint the site of functionalization.

Trustworthiness through Self-Validation: The combination of COSY, HSQC, and HMBC provides a self-validating network of correlations. For an assignment to be correct, all observed correlations across these experiments must be consistent with the proposed structure.

Step 3: The Gold Standard - Single Crystal X-ray Diffraction

When NMR data remains ambiguous, or when absolute confirmation is required for publication or patent filings, single-crystal X-ray diffraction provides irrefutable evidence of the molecular structure.

Protocol:

  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths and angles.

Authoritative Grounding: The resulting crystallographic information file (CIF) can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC), providing a permanent and verifiable record of the structure.

Case Study: Directed C-H Functionalization of a Carboxamide-Substituted Cyclobutane

Consider the palladium-catalyzed arylation of a cyclobutane-1-carboxamide. The amide directing group is expected to direct functionalization to the cis-C-H bond at the C2 position.

G cluster_mech Proposed Regioselective C-H Arylation reactant Cyclobutane-1-carboxamide intermediate Palladacycle Intermediate (DG coordinates to Pd) reactant->intermediate Pd(OAc)₂, Directing Group Assistance product 2-Aryl-cyclobutane-1-carboxamide intermediate->product Aryl Halide, Reductive Elimination

Figure 2. A simplified mechanism for directed C-H arylation, highlighting the role of the directing group in achieving regioselectivity.

Confirming the C2 Regioisomer:

  • ¹H NMR: The proton at C2 would disappear from the aliphatic region. The protons at C3 and C4 would show altered coupling patterns.

  • HMBC: A crucial correlation would be observed between the protons of the newly introduced aryl group and the C2 carbon of the cyclobutane ring. Additionally, correlations from the amide N-H proton to C1 and C2 would confirm the directing group's role.

  • NOESY/ROESY: A through-space correlation between the aryl group protons and the cis-protons on the cyclobutane ring would confirm the stereochemistry of the functionalization.

By systematically applying this analytical workflow, researchers can confidently and rigorously establish the regiochemical outcome of their cyclobutane functionalization reactions, a critical step in the development of novel molecules with precisely engineered properties.

References

  • Title: Recent advances in transition-metal-catalyzed C–H functionalization of cyclobutanes Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: The use of NMR spectroscopy in the structure determination of small organic molecules Source: Nature Protocols URL: [Link]

  • Title: A Practical Guide to Small-Molecule X-ray Crystallography Source: Journal of Chemical Education URL: [Link]

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